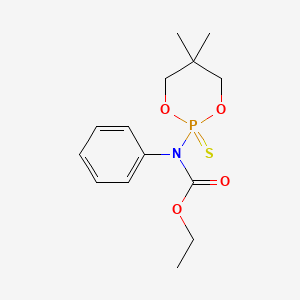
Ethyl (5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)phenylcarbamate is a chemical compound with a molecular formula of C14H20NO4PS. This compound is known for its unique structural features, which include a dioxaphosphinan ring and a phenylcarbamate group. It has applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of Ethyl (5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)phenylcarbamate typically involves the reaction of 5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl ethanedithioate with ethyl phenylcarbamate under controlled conditions . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Ethyl (5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)phenylcarbamate undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the phenylcarbamate group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl (5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)phenylcarbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl (5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function . The dioxaphosphinan ring and phenylcarbamate group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Ethyl (5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)phenylcarbamate can be compared with similar compounds such as:
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: This compound has a similar dioxaphosphinan ring but lacks the phenylcarbamate group, making it less versatile in certain reactions.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound has a chloro group instead of the sulfido group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the dioxaphosphinan ring and phenylcarbamate group, which provides distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H20NO4PS |
|---|---|
Peso molecular |
329.35 g/mol |
Nombre IUPAC |
ethyl N-(5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)-N-phenylcarbamate |
InChI |
InChI=1S/C14H20NO4PS/c1-4-17-13(16)15(12-8-6-5-7-9-12)20(21)18-10-14(2,3)11-19-20/h5-9H,4,10-11H2,1-3H3 |
Clave InChI |
JMBIOFVJDINTKD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(C1=CC=CC=C1)P2(=S)OCC(CO2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















